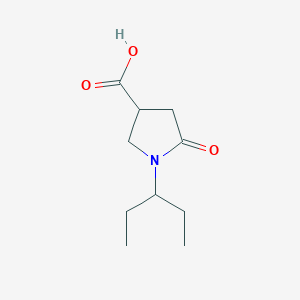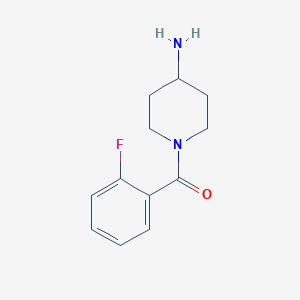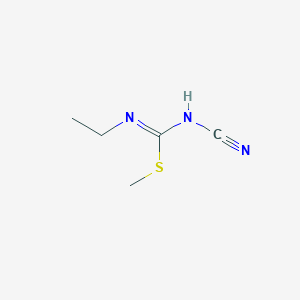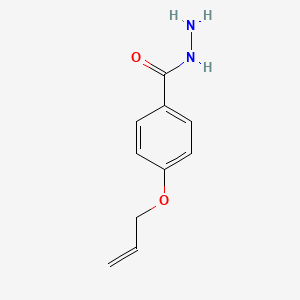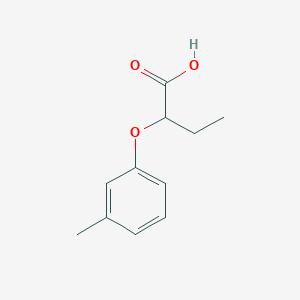![molecular formula C7H7N3O B1276005 7-メチル-[1,2,4]トリアゾロ[1,5-a]ピリジン-5-オール CAS No. 5217-59-4](/img/structure/B1276005.png)
7-メチル-[1,2,4]トリアゾロ[1,5-a]ピリジン-5-オール
説明
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and a hydroxyl group at the 5th position It has a molecular formula of C7H7N3O and a molecular weight of 14915 g/mol
科学的研究の応用
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Biological Research: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action.
Pharmaceutical Research: It serves as a lead compound for developing new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications:
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The exact mode of action of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is not well-documented. It’s likely that it interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand its interactions .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A related compound showed an oral bioavailability of 51% with high systemic exposure . This suggests that 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol might also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit various biological activities .
生化学分析
Biochemical Properties
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit DNA-dependent protein kinase (DNA-PK), a key enzyme involved in the DNA damage response . By inhibiting DNA-PK, 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol can modulate DNA repair processes, which is particularly relevant in cancer research where DNA repair mechanisms are often dysregulated.
Cellular Effects
The effects of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Additionally, 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of DNA-PK, which leads to the disruption of DNA repair processes . This compound binds to the active site of DNA-PK, preventing its interaction with DNA and other substrates. Additionally, 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol can modulate the activity of other enzymes and proteins, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular functions need to be further investigated. Long-term exposure to 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has been associated with sustained inhibition of DNA repair processes, which can lead to cumulative cellular damage over time.
Dosage Effects in Animal Models
The effects of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit DNA-PK activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . The metabolic products of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol can have different biological activities, which may contribute to its overall effects on cellular functions and metabolic flux.
Transport and Distribution
The transport and distribution of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. Understanding the transport mechanisms and distribution patterns of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the nucleus, where it can interact with DNA and nuclear proteins . Targeting signals and post-translational modifications may influence the localization of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol, affecting its ability to modulate cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate. This mechanochemical method is efficient and provides the desired product in high yields .
Industrial Production Methods
Industrial production of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods can be adapted for large-scale production, ensuring high efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
化学反応の分析
Types of Reactions
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The methyl group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-one.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazolopyridine derivatives.
類似化合物との比較
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-S-triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 5th position and the methyl group at the 7th position enhances its reactivity and interaction with biological targets, making it a valuable compound for drug design and development .
特性
IUPAC Name |
7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZYFKSIVQROCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406631 | |
| Record name | SBB059274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848316-23-4, 5217-59-4 | |
| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848316-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB059274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


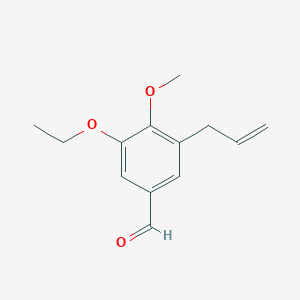
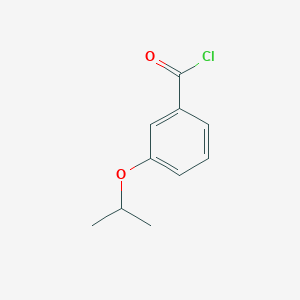
![[5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B1275934.png)
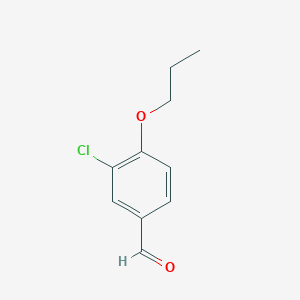
acetic acid](/img/structure/B1275947.png)


![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)
